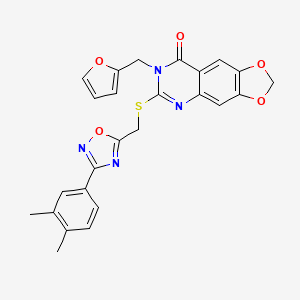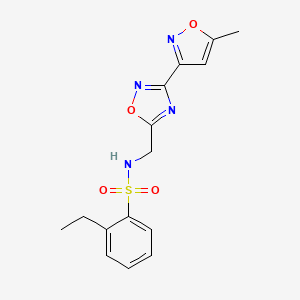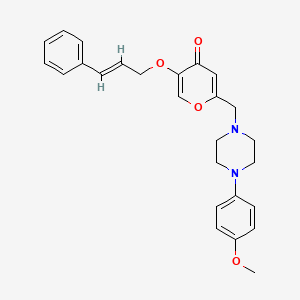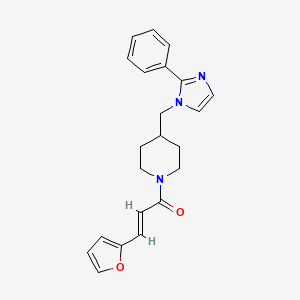
N-(4-chloro-2-methylphenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chloro-2-methylphenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide" is a derivative of sulfonamide, a group known for its various biological activities. Sulfonamides are a class of organic compounds that contain the functional group R-SO2-NH2. They are well known for their role in medicinal chemistry, particularly as antibiotics. The compound likely shares some chemical properties with other sulfonamides and may have potential applications in pharmaceuticals or as a biological probe due to the presence of the isoxazole and thiophene rings, which are common in drug design for their electronic properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In the case of "N-(4-chloro-2-methylphenyl)-5-isoxazol-5-ylthiophene-2-sulfonamide," the synthesis would likely start with a chlorinated aromatic compound, which could be further functionalized to introduce the isoxazole and thiophene rings. For example, the synthesis of related compounds has been reported where starting materials like 4-chlorobenzoic acid are esterified, hydrazinated, and cyclized to form thiadiazole derivatives, followed by conversion to sulfonyl chlorides and reaction with amines to yield the final sulfonamide products .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, with multiple rings and substituents influencing the overall shape and electronic distribution. The presence of the isoxazole and thiophene rings in the compound suggests a planar geometry that could facilitate stacking interactions or binding to flat surfaces such as proteins. X-ray crystallography studies of similar sulfonamide compounds have shown how the sulfonamide group binds to enzymes like carbonic anhydrase, with the aromatic rings positioned in hydrophobic pockets . Quantum mechanical calculations and spectroscopic investigations can provide detailed information on the molecular structure, vibrational frequencies, and electronic properties of such compounds .
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including sulfonation, chlorosulfonation, and reactions with amines. The chlorosulfonation of aromatic compounds is a key step in the synthesis of many sulfonamide derivatives, where chlorosulfonic acid is used to introduce the sulfonyl chloride group, which is then reacted with amines to form the sulfonamide . The reactivity of the compound can be influenced by the electronic effects of the substituents on the aromatic rings, which can affect the sites and relative reactivities toward electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of multiple aromatic rings and electronegative atoms like chlorine, oxygen, and nitrogen can lead to significant dipole moments and the potential for hydrogen bonding. These properties can affect the solubility, melting point, and stability of the compound. The electronic properties, such as the frontier molecular orbitals, chemical hardness, and electrophilicity, can be calculated using quantum chemical calculations to predict the reactivity and interactions of the compound with other molecules . Additionally, the thermodynamic properties can be temperature-dependent, which is important for understanding the behavior of the compound under different conditions .
科学的研究の応用
Synthesis and Antibacterial Activity
Sulfonamide derivatives, including those similar to the compound , have been synthesized and evaluated for their antibacterial activities. For instance, a study by Poręba et al. (2015) reported on the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridines. Among these compounds, some demonstrated antimicrobial activity against strains such as Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative activity towards breast carcinoma cell lines (Poręba, K., Pawlik, K., Rembacz, K., Kurowska, E., Matuszyk, J., & Długosz, A., 2015).
Antiviral and Anticancer Applications
Compounds containing the sulfonamide moiety have also been synthesized for antiviral and anticancer purposes. Chen et al. (2010) developed new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, some of which exhibited anti-tobacco mosaic virus activity (Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y., 2010). Additionally, Ghorab et al. (2015) synthesized sulfonamide derivatives with potential cytotoxic activity against breast and colon cancer cell lines, highlighting the versatile applications of sulfonamide compounds in medicinal chemistry (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Arafa, R. K., 2015).
Inhibition of Enzymes and Corrosion Protection
Sulfonamide derivatives have been evaluated as inhibitors of human carbonic anhydrase isoenzymes and acetylcholinesterase, with some compounds showing modest inhibition potency. Mishra et al. (2016) designed and synthesized benzenesulfonamide derivatives that displayed weak inhibition against various human carbonic anhydrase isoforms, suggesting potential for development as selective inhibitors (Mishra, C. B., Kumari, S., Angeli, A., Monti, S., Buonanno, M., Prakash, A., Tiwari, M., & Supuran, C., 2016). Furthermore, sulfonamides have been investigated for their corrosion inhibition properties, as demonstrated by Sappani and Karthikeyan (2014), who tested certain drugs as inhibitors for mild steel corrosion in acidic medium, highlighting the multifaceted applications of sulfonamide derivatives beyond pharmaceuticals (Sappani, H. K., & Karthikeyan, S., 2014).
特性
IUPAC Name |
6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S/c1-14-5-6-16(8-15(14)2)23-27-22(34-28-23)12-35-25-26-19-10-21-20(32-13-33-21)9-18(19)24(30)29(25)11-17-4-3-7-31-17/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUNUFWKWSPELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)
![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)
![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)
![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)

![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)
![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)


![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)